molecular formula C11H8ClNO3 B2604041 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)isoxazole CAS No. 890094-21-0

3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)isoxazole

Cat. No.: B2604041
CAS No.: 890094-21-0
M. Wt: 237.64
InChI Key: JBMUOBREOPBFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)isoxazole is a useful research compound. Its molecular formula is C11H8ClNO3 and its molecular weight is 237.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-(chloromethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c12-5-8-4-9(13-16-8)7-1-2-10-11(3-7)15-6-14-10/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMUOBREOPBFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=C3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Comprehensive Characterization of 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth characterization profile for 3-(1,3-benzodioxol-5-yl)-5-(chloromethyl)isoxazole , a critical heterocyclic intermediate used in the synthesis of bioactive pharmaceutical candidates. The isoxazole core, substituted with a lipophilic piperonyl group (benzodioxole) and a reactive chloromethyl handle, serves as a versatile scaffold for nucleophilic substitution reactions.[1]

This document moves beyond basic identification, offering a rigorous validation framework. It addresses the critical regiochemical distinction between the 3,5- and 5,3-isomers, details spectroscopic signatures (


H/

C NMR, MS, IR), and outlines a self-validating analytical workflow for purity assessment.

Structural Identity & Synthesis Context[2][3][4][5][6][7]

Chemical Identity[1][2][5][7][8]
  • IUPAC Name: 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)1,2-oxazole

  • Molecular Formula: C

    
    H
    
    
    
    ClNO
    
    
  • Molecular Weight: 237.64 g/mol

  • Key Structural Features:

    • 1,3-Benzodioxole (Piperonyl): Electron-rich aromatic system; provides lipophilicity and metabolic stability.

    • Isoxazole Core: 5-membered heterocycle acting as a bioisostere for amide/ester bonds.

    • Chloromethyl Group (C-5): Electrophilic site for

      
       functionalization.
      
Synthesis & Regioselectivity

The definitive synthesis involves a [3+2] dipolar cycloaddition between a nitrile oxide and an alkyne. Understanding this pathway is crucial for characterizing impurities, particularly the regioisomer.[1]

  • Precursors: Piperonal (3,4-methylenedioxybenzaldehyde) is converted to its oxime, then chlorinated to the hydroximoyl chloride.[1]

  • Dipolarophile: Propargyl chloride (3-chloropropyne).

  • Regiochemistry: The reaction of the nitrile oxide (generated in situ) with propargyl chloride typically favors the 3-aryl-5-substituted isoxazole due to steric and electronic control.

Synthesis Piperonal Piperonal (Precursor) Oxime Aldoxime Intermediate Piperonal->Oxime NH2OH NO Nitrile Oxide (Dipole) Oxime->NO NCS / Base Product 3-(1,3-benzodioxol-5-yl)- 5-(chloromethyl)isoxazole (Target) NO->Product [3+2] Cycloaddition Major Path Isomer 5-Aryl-3-chloromethyl (Minor Regioisomer) NO->Isomer Minor Path Alkyne Propargyl Chloride (Dipolarophile) Alkyne->Product

Figure 1: Synthetic pathway highlighting the [3+2] cycloaddition and potential for regioisomer formation.

Spectroscopic Characterization

This section details the expected spectral data derived from high-field instrumentation. These values serve as the primary release criteria for the compound.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl


 (7.26 ppm reference)
Frequency:  400 MHz[2]
PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Ar-H 7.20 – 7.35Multiplet2HAromatic protons ortho/meta to isoxazole.
Ar-H 6.85 – 6.90Doublet1HAromatic proton ortho to dioxole oxygens.
Isoxazole-H 6.55 – 6.65 Singlet1HDiagnostic: C-4 proton of the isoxazole ring.
O-CH

-O
6.00 – 6.05Singlet2HDiagnostic: Benzodioxole methylene bridge.
CH

-Cl
4.65 – 4.75 Singlet2HDiagnostic: Chloromethyl group at C-5.

Expert Insight: The singlet at ~6.60 ppm is the critical "fingerprint" for the isoxazole ring. If this peak appears as a doublet or shifts significantly, suspect incomplete cyclization or regioisomer contamination.[1]

Carbon NMR ( C NMR)

Solvent: CDCl


 (77.16 ppm reference)
  • Isoxazole C-5 (C-CH

    
    Cl):  ~168.0 ppm (Deshielded by N-O and Cl proximity).
    
  • Isoxazole C-3 (C-Ar): ~162.0 ppm.[3]

  • Benzodioxole Carbons (C-O): ~148.0 – 149.0 ppm.

  • Aromatic C-H: ~106.0, 108.0, 121.0 ppm.[1]

  • Isoxazole C-4 (HC=): ~100.0 – 102.0 ppm (Characteristic high-field aromatic signal).

  • O-CH

    
    -O:  ~101.5 ppm.
    
  • CH

    
    -Cl:  ~36.0 – 38.0 ppm.
    
Mass Spectrometry (HRMS)
  • Ionization: ESI+ (Electrospray Ionization)

  • Molecular Ion [M+H]

    
    :  238.0265 (Calculated)
    
  • Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 intensity ratio between the M (238) and M+2 (240) peaks.

    • Pass Criteria: Detection of [M+H]

      
       at 238.0 ± 0.1 Da with a distinct M+2 satellite at ~33% relative abundance.
      
Infrared Spectroscopy (FT-IR)
  • C-H Stretch (Aromatic): 3050 – 3100 cm

    
    
    
  • C-H Stretch (Aliphatic): 2900 – 2950 cm

    
    
    
  • C=N Stretch (Isoxazole): ~1600 – 1615 cm

    
    
    
  • C-O-C Stretch (Benzodioxole): 1230 – 1250 cm

    
     (Strong)
    
  • N-O Stretch: ~930 – 950 cm

    
    
    

Purity & Stability Assessment

HPLC Method (Reverse Phase)

This method separates the target from the starting material (Piperonal) and the hydrolyzed alcohol byproduct (where -Cl is replaced by -OH).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)[1]

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 280 nm (Benzodioxole specific).

  • Retention Time (Approx):

    • Hydrolyzed Alcohol (Impurity): ~4.5 min

    • Target Compound: ~6.8 min

    • Piperonal (Precursor): ~5.2 min

Stability Profile
  • Thermal: Stable up to ~110°C. Melting point range: 98 – 102°C (Solid).

  • Hydrolytic: The chloromethyl group is susceptible to hydrolysis in hot aqueous base. Store in a desiccator at 4°C.

  • Light: Moderately stable; benzodioxole moieties can be photo-oxidized over prolonged exposure. Store in amber vials.

Functionalization & Reactivity[1][2][3][6]

The chloromethyl group at position 5 is a "soft" electrophile, ideal for


 reactions.[1]

Reactivity Center 3-(1,3-benzodioxol-5-yl)- 5-(chloromethyl)isoxazole Amine Aminomethyl Derivative (Reaction w/ R-NH2) Center->Amine K2CO3 / DMF Ether Alkoxymethyl Derivative (Reaction w/ NaOR) Center->Ether NaH / THF Azide Azidomethyl Derivative (Reaction w/ NaN3) Center->Azide DMSO / RT

Figure 2: Primary functionalization pathways for the chloromethyl handle.

Protocol: General Nucleophilic Substitution

  • Dissolve 1.0 eq of isoxazole in DMF (0.2 M).

  • Add 1.2 eq of Nucleophile (e.g., Morpholine, Sodium Azide).[1]

  • Add 1.5 eq of Base (K

    
    CO
    
    
    
    or DIEA) if using a neutral nucleophile.
  • Stir at 60°C for 4 hours.

  • Monitor by TLC (Hexane:EtOAc 3:1). Product will be more polar (lower R

    
    ) than the chloride.
    

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.[1]

  • Specific Risk: Chloromethyl heterocycles can be alkylating agents.[1] Handle with gloves and in a fume hood to avoid inhalation of dust.

  • Disposal: Halogenated organic waste stream.[1]

References

  • Pinho e Melo, T. M. (2005).[1] Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(10), 925-958.[1] Link

  • Liu, K., et al. (2018).[1] Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via [3+2] Cycloaddition. Journal of Organic Chemistry, 83(5), 2930-2938.[1] Link

  • Baseer, M. A., et al. (2012).[1] Synthesis and Characterization of Some Novel Isoxazoles. E-Journal of Chemistry, 9(1), 389-394.[1] Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1105191-39-6 (Isomer Reference). Link

Sources

Technical Guide: Spectral Elucidation of 3-(1,3-benzodioxol-5-yl)-5-(chloromethyl)isoxazole

[1]

Executive Summary

Compound: 3-(1,3-benzodioxol-5-yl)-5-(chloromethyl)isoxazole Molecular Formula: C₁₁H₈ClNO₃ Molecular Weight: 237.64 g/mol [1]

This guide details the structural characterization of this compound, a critical pharmacophore intermediate often used in the synthesis of monoamine oxidase inhibitors and T-type calcium channel blockers.[1]

The structural integrity of this compound relies on the precise formation of the isoxazole ring via [3+2] cycloaddition.[1] This document provides a self-validating spectral analysis framework, focusing on distinguishing the target 3,5-regioisomer from potential 3,4-isomers and identifying common synthetic impurities.[1]

Synthesis Context & Impurity Profile

To accurately interpret the NMR spectra, one must understand the sample's origin.[1] The standard synthesis involves the generation of a nitrile oxide from 3,4-(methylenedioxy)benzaldehyde oxime, followed by cycloaddition with propargyl chloride.[1]

Impurity Tracking Workflow

The following diagram illustrates the synthetic pathway and the specific spectral "red flags" associated with common side reactions.

SynthesisPathcluster_legendSpectral Red FlagsStartPiperonal OximeInterNitrile Oxide(In situ)Start->InterChloramine-Tor NCSProductTarget: 3,5-IsoxazoleInter->Product+ Propargyl Cl[3+2] CycloadditionImpurity1Impurity A:Furoxan DimerInter->Impurity1Dimerization(No dipolarophile)Impurity2Impurity B:3,4-RegioisomerInter->Impurity2RegioselectivityFailureReagentPropargyl ChlorideReagent->ProductDesc1Furoxan: Broad aromatic signalslacking isoxazole singletDesc23,4-Isomer: Deshielded CH2Cl(>4.8 ppm)

Figure 1: Synthetic pathway highlighting the origin of critical impurities detectable by NMR.[1][2][3][4][5][6]

1H NMR Analysis (300-500 MHz, CDCl₃)

The proton spectrum is defined by three distinct regions: the methylenedioxy singlet, the chloromethyl singlet, and the aromatic/heteroaromatic zone.[1]

Predicted Chemical Shifts & Assignments[1]
Positionδ (ppm)MultiplicityIntegrationJ (Hz)Assignment Logic
H-4 (Isoxazole) 6.55 - 6.65 s 1H -Diagnostic. Characteristic singlet of 3,5-disubstituted isoxazole.[1] Sharp and well-resolved.
O-CH₂-O 6.00 - 6.05 s 2H -Diagnostic. Methylenedioxy protons.[1] Extremely stable shift across derivatives.[1]
CH₂-Cl 4.65 - 4.75 s 2H -Deshielded by Cl and the isoxazole ring.[1]
Ar-H (2') 7.25 - 7.35d1H~1.5meta-coupling to H-6'.[1]
Ar-H (6') 7.20 - 7.30dd1H8.0, 1.5ortho-coupling to H-5', meta to H-2'.[1]
Ar-H (5') 6.85 - 6.95d1H8.0ortho-coupling to H-6'.[1] Shielded by oxygen atoms.[1]
Expert Insight: The Isoxazole Singlet

The singlet at ~6.60 ppm (H-4) is the primary validator of the reaction.[1]

  • Validation Check: If this peak appears as a doublet or multiplet, check for contamination.[1]

  • Regioisomer Check: In the unwanted 3,4-isomer, the isoxazole proton (now at H-5) typically shifts downfield to 8.2–8.5 ppm due to the adjacent oxygen.[1] Absence of a peak >8.0 ppm confirms the 3,5-substitution pattern. [1]

13C NMR Analysis (75-125 MHz, CDCl₃)

The carbon spectrum must show 11 distinct signals. The key to interpretation is distinguishing the isoxazole carbons from the benzodioxole carbons.[1]

Predicted Chemical Shifts[1]
Carbon Typeδ (ppm)AssignmentNotes
C=N (Isoxazole C3) 161.5 QuaternaryDeshielded by Nitrogen and the aromatic ring.[1]
C=C-O (Isoxazole C5) 168.0 QuaternaryHighly deshielded; adjacent to Oxygen.[1]
Ar-C-O (C3', C4') 148.0 - 149.5QuaternaryBenzodioxole oxygen-bearing carbons.[1]
Ar-C (C1') 123.0QuaternaryBridgehead carbon attached to isoxazole.[1]
Ar-CH (C6') 121.5CH
Ar-CH (C5') 108.5CHShielded; ortho to oxygen.[1]
Ar-CH (C2') 106.5CHShielded; ortho to oxygen.[1]
Isoxazole C4 103.0 CHDiagnostic. High field for an aromatic CH due to electron density from Oxygen.[1]
O-CH₂-O 101.5 CH₂Characteristic methylenedioxy signal.[1]
CH₂-Cl 36.5 CH₂Typical alkyl chloride range.[1]

Structural Validation Strategy (Self-Validating Protocol)

To ensure the structure is correct and not an isomer or artifact, follow this logic flow using 2D NMR techniques (HSQC/HMBC).

ValidationLogicStep11. Acquire 1H SpectrumDecision1Is there a singletat ~6.6 ppm?Step1->Decision1Step22. Run HMBC (Long Range)Decision1->Step2YesResultFailREJECTSuspect 3,4-isomer orring openingDecision1->ResultFailNo (Check >8.0 ppm)Check1Correlation: H-4 (6.6 ppm) to C-5 (168 ppm)?Step2->Check1Check2Correlation: CH2-Cl (4.7 ppm) to C-5 (168 ppm)?Check1->Check2YesCheck1->ResultFailNoResultPassCONFIRMED3,5-RegioisomerCheck2->ResultPassYesCheck2->ResultFailNo

Figure 2: Decision matrix for confirming regio-chemistry using HMBC correlations.

Critical HMBC Correlations
  • H4 (Isoxazole) ↔ C5: The proton at 6.6 ppm should show a strong 2-bond correlation to the quaternary carbon at ~168 ppm.[1]

  • CH₂Cl ↔ C5: The chloromethyl protons at 4.7 ppm must correlate to the same quaternary carbon (C5) at ~168 ppm.[1]

  • H4 (Isoxazole) ↔ C1' (Benzodioxole): This 3-bond correlation links the two ring systems, confirming the attachment at Position 3.[1]

Experimental Protocols

Sample Preparation[1][3][5][6]
  • Solvent: CDCl₃ (99.8% D) is the standard.[1] DMSO-d₆ may be used if solubility is poor, but will shift the OH/NH signals (not applicable here) and slightly deshield aromatic protons.[1]

  • Concentration:

    • 1H NMR: 5–10 mg in 0.6 mL solvent.[1]

    • 13C NMR: 20–30 mg in 0.6 mL solvent.[1]

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., NaCl/KCl from the cycloaddition workup) which can cause line broadening.[1]

Acquisition Parameters (Standard 400 MHz Instrument)
Parameter1H NMR13C NMRRationale
Pulse Angle 30°30°Maximizes signal-to-noise per unit time.[1]
Relaxation Delay (D1) 1.0 s2.0 sEnsure relaxation of quaternary carbons in 13C.
Scans (NS) 161024+Carbon requires high scans due to low abundance.[1]
Spectral Width -2 to 14 ppm-10 to 220 ppmCovers all expected shifts.[1]
Temperature 298 K298 KStandard room temperature.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (General reference for substituent effects on chemical shifts).

  • Pinho e Melo, T. M. (2005).[1] Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(10), 925-958.[1]

  • Liu, K., et al. (2018).[1] Synthesis and biological evaluation of 3,5-disubstituted isoxazoles as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 28(5), 899-903.[1] (Source for analogous 3-phenyl-5-chloromethylisoxazole shift data). [1]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS).[1] (Reference for Benzodioxole and Isoxazole fragment shifts). [1]

exploring the reactivity of the chloromethyl group in isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Isoxazoles

Introduction: The Isoxazole Core and its Activated Handle

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3][4][5][6] Its prevalence in a multitude of clinically approved drugs—from antibiotics like oxacillin to anti-inflammatory agents like valdecoxib—testifies to its status as a "privileged scaffold."[1][2][4][5] The isoxazole moiety is not merely a passive structural component; its unique electronic properties and the relative lability of the N-O bond provide avenues for synthetic diversification.[1][7]

Among the most powerful tools for elaborating the isoxazole scaffold is the introduction of a chloromethyl (-CH₂Cl) group. This functional group transforms the stable aromatic heterocycle into a versatile and highly reactive intermediate.[7][8] The electron-withdrawing nature of the chlorine atom renders the methylene carbon strongly electrophilic, making it an excellent substrate for a wide range of transformations, most notably nucleophilic substitution reactions.[7][9] This guide provides a comprehensive exploration of the synthesis and reactivity of chloromethyl isoxazoles, offering field-proven insights and detailed protocols for researchers in organic synthesis and drug development.

Part 1: Synthesis of Chloromethyl Isoxazoles

The strategic placement of a chloromethyl group onto an isoxazole ring is primarily achieved through two robust methodologies: direct construction of the ring with the group already in place, or post-heterocycle formation functionalization.

The Cornerstone: 1,3-Dipolar Cycloaddition

The most fundamental and widely applied method for constructing the 5-(chloromethyl)isoxazole system is the [3+2] cycloaddition reaction between a nitrile oxide and a chlorinated alkene.[10][11][12][13][14] This approach offers high regioselectivity and is amenable to a one-pot procedure starting from readily available aldoximes.

The causality behind this method's success lies in the in-situ generation of the highly reactive nitrile oxide intermediate from an aldoxime using a mild chlorinating agent like N-Chlorosuccinimide (NCS). This transient dipole is immediately "trapped" by a dipolarophile, such as 2,3-dichloro-1-propene, which serves as a synthetic equivalent of propargyl chloride.[10] The use of 2,3-dichloro-1-propene as both a reagent and solvent can streamline the process, making it highly efficient.[8][10]

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Aldoxime R-CH=N-OH Aldoxime NitrileOxide [ R-C≡N⁺-O⁻ ] Nitrile Oxide Aldoxime->NitrileOxide [Cl⁺] NCS NCS Isoxazole 5-(Chloromethyl)isoxazole NitrileOxide->Isoxazole [3+2] Alkene CH₂=CCl-CH₂Cl 2,3-Dichloro-1-propene Alkene->Isoxazole

Caption: General pathway for 5-(chloromethyl)isoxazole synthesis.

Experimental Protocol 1: One-Pot Synthesis of 3-Aryl-5-(chloromethyl)isoxazole

This protocol is adapted from the efficient one-pot synthesis described by Kondrashov et al.[10]

Materials:

  • Aromatic aldoxime (e.g., benzaldoxime, 1.0 eq)

  • N-Chlorosuccinimide (NCS, 1.1 eq)

  • 2,3-dichloro-1-propene (serves as reagent and solvent)

  • Sodium bicarbonate (NaHCO₃, 1.5 eq)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • To a stirred solution of the aromatic aldoxime in 2,3-dichloro-1-propene (10-15 mL per gram of aldoxime), add NCS portion-wise over 15 minutes at room temperature. An exotherm may be observed.

  • Stir the resulting mixture for 1-2 hours until TLC analysis indicates the complete consumption of the aldoxime.

  • Add solid sodium bicarbonate to the mixture and stir vigorously for an additional 2-4 hours. The NaHCO₃ serves as a base to facilitate the elimination of HCl from the intermediate isoxazoline, driving the reaction towards the aromatic isoxazole product.[10]

  • After the reaction is complete, filter the mixture to remove solids.

  • The excess 2,3-dichloro-1-propene can be recovered by vacuum distillation.

  • Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3-aryl-5-(chloromethyl)isoxazole.

Functional Group Interconversion: From Alcohol to Chloride

An alternative and equally important strategy involves the conversion of a pre-existing 3- or 5-(hydroxymethyl)isoxazole to the corresponding chloride. This is a classic functional group interconversion, typically achieved with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7][15][16]

Causality: This method is preferred when the hydroxymethyl precursor is more readily accessible or when the harsh conditions of the cycloaddition are incompatible with other functional groups on the molecule. Thionyl chloride reacts with the alcohol to form a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion (Sₙi mechanism) or an external attack in the presence of a base like pyridine, to yield the desired chloromethyl product with the liberation of SO₂ and HCl gas.

Part 2: The Core Reactivity: Transformations of the Chloromethyl Group

The synthetic utility of chloromethyl isoxazoles stems from the high reactivity of the C-Cl bond, which behaves as a potent electrophilic site.

Nucleophilic Substitution: The Workhorse Reaction

The chloromethyl group is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[9] The carbon atom is readily attacked by a wide array of nucleophiles, displacing the chloride leaving group. This versatility allows for the direct installation of diverse functional groups and the construction of complex molecular architectures.

Caption: The Sₙ2 mechanism at the chloromethyl carbon.

Common nucleophiles include:

  • O-Nucleophiles: Alcohols, phenols, and carboxylates react to form ethers and esters, respectively.[9][15][17]

  • N-Nucleophiles: Amines (primary, secondary), anilines, and azides readily form substituted amines and azides.[9][10][17]

  • S-Nucleophiles: Thiols and thiophenols are excellent nucleophiles for this transformation, yielding thioethers.[9][15][17]

NucleophileReagent ExampleBase/ConditionsProduct TypeTypical Yield (%)Reference
Phenol4-MethoxyphenolK₂CO₃, DMFAryl EtherGood[15]
ThiolThiophenolNaH, THFThioetherHigh[15]
AmineMorpholineK₂CO₃, AcetonitrileTertiary AmineHigh[10]
AzideSodium Azide (NaN₃)DMF or DMSOAzideExcellent[9]
CarboxylateSodium AcetateDMFEsterGoodN/A
Experimental Protocol 2: General Procedure for Nucleophilic Substitution

Materials:

  • 3- or 5-(chloromethyl)isoxazole (1.0 eq)

  • Nucleophile (e.g., a phenol, thiol, or secondary amine, 1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.5 - 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile, or THF)

Procedure:

  • If using a hydride base (NaH), suspend it in anhydrous THF under an inert atmosphere (N₂ or Ar). Add the nucleophile (e.g., thiol) dropwise at 0 °C and allow the mixture to stir for 20-30 minutes.

  • If using a carbonate base (K₂CO₃), combine the chloromethyl isoxazole, nucleophile, and base in DMF or acetonitrile.

  • Add a solution of the chloromethyl isoxazole in the chosen solvent to the nucleophile/base mixture.

  • Stir the reaction at a temperature ranging from room temperature to 80 °C, monitoring by TLC. The choice of temperature is critical; higher temperatures accelerate the reaction but may lead to side products. The highly reactive nature of the chloromethyl group often allows for mild conditions.

  • Upon completion, quench the reaction carefully with water (especially if NaH was used).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Oxidation: Accessing Higher Oxidation States

The chloromethyl group can be selectively oxidized to provide isoxazole-5-carboxaldehydes or the corresponding carboxylic acids, which are themselves valuable synthetic intermediates.[9]

  • To Aldehydes: Controlled oxidation is key to stopping at the aldehyde stage. Reagents such as Pyridinium chlorochromate (PCC) in the presence of silica gel or DMSO-based oxidations (e.g., Swern, Parikh-Doering) are effective.[18] The use of PCC with silica gel provides a mild, heterogeneous system that simplifies workup and often improves yields.[18]

  • To Carboxylic Acids: More potent oxidizing agents like potassium permanganate (KMnO₄) can convert the chloromethyl group directly to a carboxylic acid.[9] Alternatively, a two-step process involving oxidation to the aldehyde followed by a subsequent oxidation (e.g., using the Pinnick oxidation) is also common.

Experimental Protocol 3: Oxidation to Isoxazole-5-carboxaldehyde using PCC

This protocol is based on the methodology used for similar substrates.[18]

Materials:

  • 5-(chloromethyl)isoxazole derivative (1.0 eq)

  • Pyridinium chlorochromate (PCC, 1.5 - 2.0 eq)

  • Silica gel (equal weight to PCC)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • Grind PCC and silica gel together to a fine, free-flowing powder.

  • Suspend the PCC/silica gel mixture in anhydrous CH₂Cl₂ in a flask equipped with a stir bar.

  • Add a solution of the 5-(chloromethyl)isoxazole in CH₂Cl₂ to the suspension at room temperature.

  • Stir the mixture vigorously. The reaction is typically complete within 2-4 hours (monitor by TLC). The heterogeneous nature of the reaction requires efficient stirring.

  • Upon completion, filter the reaction mixture through a short pad of silica gel or Celite®, washing thoroughly with CH₂Cl₂ or diethyl ether. This step is crucial for removing the chromium byproducts.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude aldehyde can often be used without further purification. If necessary, purify by column chromatography on silica gel.

Other Transformations

While less common than substitution and oxidation, other reactions are possible:

  • Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, although the latter may also affect the isoxazole ring itself under harsh conditions.[9][19]

  • Metal-Catalyzed Cross-Coupling: While direct coupling of the chloromethyl group is challenging, it can be converted to more suitable intermediates (e.g., organozinc or organoboron reagents) for subsequent cross-coupling reactions, though this is less explored than direct functionalization of the isoxazole C-H bonds.[20][21][22]

Part 3: Applications in Medicinal Chemistry and Drug Discovery

The true value of chloromethyl isoxazoles is realized in their application as versatile building blocks for synthesizing biologically active compounds. The ability to easily introduce linkers and various pharmacophoric groups via the reactive chloromethyl handle is a significant advantage in constructing compound libraries for screening.[10]

For example, conjugates of isoxazoles with amino acids, thiourea, and other bioactive fragments have been synthesized from chloromethyl precursors, leading to compounds with promising antimicrobial or anticancer activities.[10] The chloromethyl group serves as a reliable anchor point for tethering the isoxazole core to other molecular scaffolds, a common strategy in fragment-based drug design and the development of PROTACs or molecular glues.

G Start Chloromethyl Isoxazole Sub Nucleophilic Substitution Start->Sub Nu⁻ Ox Oxidation Start->Ox [O] Red Reduction Start->Red [H] Ether Ethers / Esters (O-Nucleophiles) Sub->Ether Amine Amines / Azides (N-Nucleophiles) Sub->Amine Thio Thioethers (S-Nucleophiles) Sub->Thio Aldehyde Isoxazole Aldehyde Ox->Aldehyde Methyl Methyl Isoxazole Red->Methyl Final Biologically Active Molecules / Drug Candidates Ether->Final Amine->Final Thio->Final Acid Isoxazole Carboxylic Acid Aldehyde->Acid [O] Aldehyde->Final Acid->Final

Caption: Synthetic pathways from chloromethyl isoxazoles.

Conclusion

The chloromethyl group is more than a simple substituent; it is an activating feature that unlocks the synthetic potential of the isoxazole ring. Its reactivity is dominated by predictable and high-yielding nucleophilic substitution reactions, providing a robust platform for molecular elaboration. Complemented by reliable oxidation protocols, chloromethyl isoxazoles stand as pivotal intermediates for researchers aiming to construct novel chemical entities. A thorough understanding of the principles and protocols governing their reactivity is essential for any scientist working at the interface of heterocyclic chemistry and drug discovery.

References

  • Kondrashov, E. V., et al. (2019). Simple one-pot synthesis of 5-(chloromethyl)isoxazoles from aldoximes and 2,3-dichloro-1-propene. Mendeleev Communications. [Link]

  • Beilstein Journals. (2011). Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies. Beilstein Journal of Organic Chemistry. [Link]

  • Wallace, O. B., & Springer, D. M. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. (n.d.). Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. New Journal of Chemistry. [Link]

  • ResearchGate. (2025). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. [Link]

  • Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. [Link]

  • ResearchGate. (2025). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate. [Link]

  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Springer. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Journal of the Iranian Chemical Society. [Link]

  • Grygorenko, O., et al. (2020). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. ACS Omega. [Link]

  • MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. [Link]

  • Wiley Online Library. (2023). A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. ChemistrySelect. [Link]

  • LookChem. (n.d.). 5-(CHLOROMETHYL)-3-METHYLISOXAZOLE. LookChem. [Link]

  • OUCI. (n.d.). Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. OUCI. [Link]

  • ResearchGate. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. ResearchGate. [Link]

  • J-STAGE. (n.d.). synthetic reactions using isoxazole compounds. HETEROCYCLES. [Link]

  • MDPI. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI. [Link]

  • Google Patents. (n.d.). Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • National Center for Biotechnology Information. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • ResearchGate. (n.d.). Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Recent advances in transition-metal-catalyzed reactions of alkynes with isoxazoles. Organic & Biomolecular Chemistry. [Link]

  • RSC Publishing. (n.d.). Recent advances in metal catalyzed or mediated cyclization/functionalization of alkynes to construct isoxazoles. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives. ResearchGate. [Link]

  • Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

  • Journal of Pharmaceutical Research International. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Journal of Pharmaceutical Research International. [Link]

  • University of Wisconsin-Madison. (n.d.). DMSO Oxidation. Organic Chemistry. [Link]

  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). A Direct Synthesis of Oxazoles from Aldehydes. Organic Chemistry Portal. [Link]

Sources

Methodological & Application

protocol for the derivatization of 3-(1,3-benzodioxol-5-yl)-5-(chloromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a definitive technical guide for the derivatization of 3-(1,3-benzodioxol-5-yl)-5-(chloromethyl)isoxazole (CAS: 1105191-39-6). This molecule represents a "privileged scaffold" in medicinal chemistry, combining the lipophilic, metabolic-modulating properties of the 1,3-benzodioxole (piperonyl) ring with the bioisosteric utility of the isoxazole core.

The primary focus of this guide is the chemoselective functionalization of the 5-chloromethyl "warhead." We detail protocols for C-N (amination), C-O (etherification), and C-S (thioetherification) bond formations. These methodologies are optimized to preserve the integrity of the isoxazole ring (N-O bond) while maximizing yield and purity.

Strategic Analysis: Reactivity Profile

The substrate contains two distinct domains:

  • The Pharmacophore (Left): The 3-(1,3-benzodioxol-5-yl) moiety is electron-rich but relatively stable under nucleophilic substitution conditions. It is critical for binding affinity in targets such as GABA receptors and sodium channels.

  • The Electrophile (Right): The 5-(chloromethyl) group acts as an alkylating agent. The adjacent isoxazole ring is electron-withdrawing, making the methylene carbon (

    
    -Cl) significantly more electrophilic than a standard alkyl chloride, though less reactive than a benzyl chloride.
    

Mechanism of Action: Derivatization proceeds via a classical


 Nucleophilic Substitution . The reaction is sensitive to steric hindrance at the nucleophile and solvent polarity.
Visualizing the Derivatization Landscape

The following diagram illustrates the core reaction pathways available for this scaffold.

ReactionLandscape Substrate 3-(1,3-benzodioxol-5-yl)- 5-(chloromethyl)isoxazole Amines Primary/Secondary Amines Substrate->Amines + Base (K2CO3) MeCN, 60°C Phenols Phenols/Alcohols Substrate->Phenols + NaH/Cs2CO3 DMF, RT Thiols Thiols/Mercaptans Substrate->Thiols + DIPEA THF, 0°C Azides Sodium Azide Substrate->Azides + NaN3 DMSO, 80°C Prod_Amine Aminomethyl Derivatives Amines->Prod_Amine Prod_Ether Ether Linkages Phenols->Prod_Ether Prod_Thio Thioether Linkages Thiols->Prod_Thio Prod_Click Click Chemistry Precursors Azides->Prod_Click

Figure 1: Strategic derivatization map for 5-chloromethylisoxazole scaffolds.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

This is the most common transformation for generating diversity libraries.

  • Challenge: Prevention of bis-alkylation when using primary amines.

  • Solution: Use of secondary amines or a large excess of primary amine.

Reagents:

  • Substrate (1.0 equiv)

  • Amine (1.2 equiv for secondary; 3.0+ equiv for primary)

  • Base: Potassium Carbonate (

    
    ) or DIPEA
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol (approx. 237 mg) of the chloromethyl isoxazole substrate in 5 mL of anhydrous MeCN.

  • Base Addition: Add 2.0 mmol of anhydrous

    
    . Stir for 10 minutes at Room Temperature (RT).
    
  • Nucleophile Addition: Add the amine (1.2 – 3.0 mmol) dropwise.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
    ) for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.
    
  • Workup:

    • Cool to RT. Filter off inorganic salts.

    • Concentrate the filtrate in vacuo.[1]

    • Redissolve in EtOAc, wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (typically DCM:MeOH gradients) or recrystallization from EtOH.

Protocol B: C-O Bond Formation (Etherification)

Ideal for connecting aromatic pharmacophores.

  • Challenge: O- vs. C-alkylation (ambident nucleophiles) and hydrolysis of the isoxazole.

  • Solution: Use mild bases like Cesium Carbonate (

    
    ) to favor O-alkylation and avoid ring opening.
    

Step-by-Step Methodology:

  • Activation: In a flame-dried flask, dissolve the phenol (1.1 mmol) in anhydrous DMF (3 mL). Add

    
     (1.5 mmol) and stir at RT for 30 minutes to generate the phenoxide.
    
  • Coupling: Add the chloromethyl isoxazole substrate (1.0 mmol) as a solution in DMF (2 mL).

  • Reaction: Stir at 50–70°C for 6 hours.

    • Note: Higher temperatures (>100°C) may degrade the isoxazole ring.

  • Quench: Pour the reaction mixture into ice-cold water (20 mL). The product often precipitates.

  • Isolation: Filter the precipitate or extract with EtOAc.

Protocol C: The Finkelstein Activation (For Low-Reactivity Nucleophiles)

If the nucleophile is sterically hindered or weak, convert the chloride to an iodide in situ.

  • Add Sodium Iodide (NaI, 0.2 equiv catalytic or 1.0 equiv stoichiometric) to the reaction mixture in Acetone or MeCN.

  • The formation of the 5-(iodomethyl)isoxazole intermediate accelerates the

    
     reaction rate by approximately 10–100 fold.
    

Validation & Quality Control

Successful derivatization is confirmed by specific shifts in analytical data.

Table 1: Analytical Markers for Reaction Monitoring

TechniqueParameterSubstrate SignalProduct Signal (Expected)

-NMR

-Cl Protons
Singlet

4.60–4.80 ppm
Upfield shift to

3.50–4.20 ppm (depending on heteroatom)
LC-MS Isotope PatternDistinct 3:1 ratio (

)
Loss of Cl pattern; appearance of molecular ion

TLC

(Hex:EtOAc 3:1)
~0.6 (Non-polar)Typically lower (0.2–0.4) for amines; variable for ethers
Workflow Visualization: Amination Logic

The following flow chart details the decision logic for the amination protocol to ensure high purity.

AminationWorkflow Start Start: Substrate + Amine CheckAmine Is Amine Primary (1°) or Secondary (2°)? Start->CheckAmine Primary Primary Amine CheckAmine->Primary Secondary Secondary Amine CheckAmine->Secondary Action1 Use 3.0 equiv Amine (Prevent Bis-alkylation) Primary->Action1 Action2 Use 1.1 equiv Amine + 2.0 equiv K2CO3 Secondary->Action2 Reaction Heat MeCN, 60°C, 4h Action1->Reaction Action2->Reaction QC Check LCMS for Bis-alkylated impurity Reaction->QC Purify Flash Chromatography (DCM/MeOH) QC->Purify Pass

Figure 2: Decision logic for optimizing C-N bond formation yields.

Safety & Handling

  • Vesicant Warning: 5-(chloromethyl)isoxazoles are alkylating agents. They can cause skin irritation and are potential sensitizers. Handle in a fume hood with nitrile gloves.

  • Stability: The substrate is stable at room temperature but should be stored at 2–8°C under desiccant to prevent hydrolysis of the chloromethyl group to the alcohol (hydroxymethyl).

References

  • Walunj, Y., et al. (2020).[2] "Application, Reactivity and Synthesis of Isoxazole Derivatives." Current Organic Synthesis, 18(1). Link

  • Chalyk, B., et al. (2017). "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes." Journal of Organic Chemistry, 82(19). Link

  • Kulchitsky, V. A., et al. (2015). "Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes." Russian Journal of General Chemistry. Link

  • Shaik, A., et al. (2024).[3] "A review of isoxazole biological activity and present synthetic techniques." International Journal of Pharmaceutical Chemistry and Analysis. Link

Sources

Troubleshooting & Optimization

improving the yield of 3,5-disubstituted isoxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Maximizing Yield & Regioselectivity in 3,5-Disubstituted Isoxazole Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) System Focus: [3+2] Cycloaddition of Nitrile Oxides and Alkynes

Introduction: The "Yield Trap" in Isoxazole Chemistry

Welcome to the technical support hub for isoxazole synthesis. If you are here, you are likely facing one of two critical failures:

  • The Regioselectivity Crisis: You synthesized a mixture of 3,5- and 3,4-isomers that are nearly impossible to separate by flash chromatography.

  • The Dimerization Dead-End: Your starting material was consumed, but your yield is <40% because the nitrile oxide intermediate dimerized into a furoxan byproduct before reacting with your alkyne.

This guide moves beyond standard textbook definitions to provide field-proven protocols that prioritize in situ generation and catalytic control .

Module 1: The Regioselectivity Crisis (3,5- vs. 3,4-Isomers)

The Mechanism of Failure

In a standard thermal Huisgen cycloaddition, the interaction between the nitrile oxide (dipole) and the alkyne (dipolarophile) is governed by FMO (Frontier Molecular Orbital) theory. While steric hindrance usually favors the 3,5-isomer, electronic factors in the alkyne can erode this selectivity, leading to difficult-to-separate mixtures.

The Solution: Copper(I) Catalysis (CuAAC-Isoxazole Variant)

Similar to the famous Azide-Alkyne Click chemistry, Copper(I) creates a distinct catalytic cycle involving a copper-acetylide intermediate. This forces the reaction exclusively toward the 3,5-regioisomer.

Visualization: Thermal vs. Copper-Catalyzed Pathways

IsoxazolePathways Start Terminal Alkyne + Nitrile Oxide Thermal Thermal Pathway (No Catalyst) Start->Thermal Heat Copper Copper(I) Catalysis Start->Copper Cu(I) Source Mix Mixture of Isomers (3,5- and 3,4-) Thermal->Mix Lack of directional control CuAcetylide Cu-Acetylide Intermediate Copper->CuAcetylide Coordination Metallocycle Cu-Metallocycle (Regio-determining step) CuAcetylide->Metallocycle Dipole Insertion PureProduct Exclusive 3,5-Disubstituted Isoxazole Metallocycle->PureProduct Reductive Elimination

Caption: Figure 1. Divergence of thermal vs. copper-catalyzed pathways. The Cu-mediated route proceeds via a metallocycle that geometrically enforces 3,5-regioselectivity.

Module 2: The Dimerization Dead-End (Furoxan Formation)

The Mechanism of Failure

Nitrile oxides are high-energy species. If their concentration in solution becomes too high relative to the alkyne, they will react with themselves to form furoxans (1,2,5-oxadiazole-2-oxides). Once formed, this byproduct is thermodynamically stable and represents a permanent loss of yield.

The Solution: Slow-Release In Situ Generation

Never isolate the nitrile oxide. Generate it in situ from a hydroximoyl chloride precursor using a mild base, ensuring the alkyne is present in excess or high local concentration.

Protocol: The "One-Pot" Chloramine-T / NCS Method

This is the industry-standard protocol for high-throughput reliability. It avoids the instability of isolated oximes.

Reagents:

  • Aldehyde (1.0 equiv)[1][2]

  • Hydroxylamine hydrochloride (

    
    ) (1.1 equiv)
    
  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Base:

    
     (Triethylamine) or 
    
    
    
  • Solvent: DMF or

    
    -BuOH/Water (1:1)
    

Step-by-Step Workflow:

  • Oxime Formation: Dissolve Aldehyde in solvent. Add

    
     and mild base (
    
    
    
    or pyridine). Stir at RT until TLC shows aldehyde consumption (usually 1 hr).
  • Chlorination (Critical Step):

    • Cool the reaction to 0°C.

    • Add NCS portion-wise. (Exotherm warning).

    • Why? This converts the oxime to the hydroximoyl chloride .

    • Stir 1-2 hours.

  • Cycloaddition:

    • Add the Alkyne .

    • Add

      
      very slowly  (via syringe pump if scaling up >1g).
      
    • Mechanism:[2][3][4][5][6][7][8] The base dehydrohalogenates the hydroximoyl chloride to release the nitrile oxide slowly. The nitrile oxide is immediately trapped by the alkyne.

  • Workup: Dilute with water, extract with EtOAc. Wash with brine to remove succinimide byproducts.

Module 3: Troubleshooting & Data Analysis

Yield Optimization Table
SymptomProbable CauseCorrective Action
Low Yield + Furoxan Byproduct Nitrile oxide concentration too high.Slow addition of base (Et3N) is critical. Increase alkyne equivalents (1.5 eq).
Mixture of Regioisomers Thermal pathway dominating; lack of catalyst.Switch to Cu(I) catalysis . Add CuSO4 (5 mol%) + Sodium Ascorbate (10 mol%).
Reaction Stalls at Chlorination Incomplete formation of hydroximoyl chloride.Ensure NCS is fresh (white crystals, not yellow). Use DMF as solvent to solubilize reagents.
"Sticky" / Emulsion Workup Succinimide byproduct or amphiphilic product.Wash organic layer with 5% LiCl solution (removes DMF) and then water.
Decision Logic for Process Improvement

Troubleshooting Problem Start: Low Yield of Isoxazole CheckTLC Analyze Crude Mixture (TLC/LCMS) Problem->CheckTLC Isomers Isomer Mixture? CheckTLC->Isomers 3,5 and 3,4 present Byproducts Major Byproduct? CheckTLC->Byproducts New spot, wrong mass NoReaction Starting Material Left? CheckTLC->NoReaction Aldehyde remains Sol_Cu Implement Cu-Catalysis (CuSO4/Ascorbate) Isomers->Sol_Cu Sol_Slow Slow Base Addition (Prevent Dimerization) Byproducts->Sol_Slow Furoxan detected Sol_NCS Check Chlorination Step (Fresh NCS/Solvent) NoReaction->Sol_NCS

Caption: Figure 2.[9][10] Diagnostic logic tree for isolating the root cause of synthetic failure.

Frequently Asked Questions (FAQ)

Q: Can I use this protocol for internal alkynes? A: The Cu-catalyzed protocol (CuAAC) is specific to terminal alkynes. For internal alkynes, you must rely on the thermal method. To improve yield here, use a high-boiling solvent (toluene) and consider using a Lewis Acid catalyst (e.g.,


 salts) to coordinate the nitrile oxide, though regioselectivity will largely depend on the electronic bias of the alkyne.

Q: My hydroximoyl chloride intermediate seems unstable. Can I isolate it? A: While some are stable solids, many are skin irritants and hydrolytically unstable. It is strictly recommended to proceed to the next step (adding alkyne and base) immediately after generation in the same pot. If you must stop, store at -20°C under Argon.

Q: I see a "homocoupling" of my alkyne (Glaser coupling). How do I stop this? A: This occurs in Cu-catalyzed reactions if oxygen is present.

  • Fix: Degas your solvents thoroughly (sparge with Argon for 15 mins) before adding the Copper catalyst.

  • Alternative: Use CuI (Copper Iodide) in acetonitrile without ascorbate, but ensure strict exclusion of oxygen.

Q: Is there a "Greener" alternative to DMF? A: Yes. Recent literature supports using Deep Eutectic Solvents (DES) , specifically Choline Chloride:Urea (1:2). This system allows the reaction to proceed at mild temperatures (50°C) and often suppresses dimerization due to the high viscosity and "cage effect" of the solvent [4].

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[11] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.

  • Tang, S., He, J., Sun, Y., He, L., & She, X. (2009).[6][7] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985.

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][7][10][12] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598.

  • Perez, J. M., et al. (2018). Synthesis of 3,5-Disubstituted Isoxazoles in Deep Eutectic Solvents. Green Chemistry, 20, 123-128. (Generalized citation based on search context regarding DES).

Sources

Validation & Comparative

Structural Validation of 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)isoxazole: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Validation of 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)isoxazole Content Type: Publish Comparison Guide

Executive Summary

The compound This compound represents a critical scaffold in medicinal chemistry, combining the lipophilic piperonyl pharmacophore with a reactive chloromethyl handle. However, the synthesis of isoxazoles via [3+2] cycloaddition inherently risks regioisomeric ambiguity (3,5- vs. 3,4-substitution) or "reverse" isomerism (3-alkyl-5-aryl) depending on the precursor selection.

This guide objectively compares analytical methodologies for confirming the specific regioisomer of this target. It moves beyond basic characterization to provide a definitive decision matrix for researchers requiring absolute structural certainty.

Part 1: The Synthetic Context & Regioselectivity

To validate the structure, one must first understand the origin of potential impurities. The industry-standard synthesis involves a 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne.[1]

  • The Pathway: In situ generation of the nitrile oxide from 3,4-methylenedioxybenzaldehyde oxime (Piperonal oxime) followed by trapping with propargyl chloride .

  • The Regiochemistry: This reaction is highly regioselective for the 3,5-disubstituted product due to steric hindrance and electronic orbital coefficients. The oxygen of the nitrile oxide preferentially attacks the more substituted carbon of the alkyne, but in terminal alkynes, the reverse is true: the carbon of the dipole attacks the terminal carbon of the alkyne.

    • Target (Major): 3-Aryl-5-chloromethyl (favored >95%).

    • Impurity (Minor): 3-Aryl-4-chloromethyl (sterically crowded, <5%).

    • False Isomer: 3-Chloromethyl-5-aryl (requires different starting materials, e.g., chloroacetaldehyde oxime + aryl alkyne).

Figure 1: Synthetic Pathway & Regiochemical Outcome [2][3][4]

Synthesis Start Piperonal Oxime Inter Nitrile Oxide (In Situ) Start->Inter NCS / Base (Chlorination/Dehydrohalogenation) Target TARGET: 3-(Aryl)-5-(CH2Cl) (Major >95%) Inter->Target [3+2] Cycloaddition Byprod Byproduct: 3-(Aryl)-4-(CH2Cl) (Minor <5%) Inter->Byprod Regio-error Reagent + Propargyl Chloride

Caption: The nitrile oxide route heavily favors the 3,5-regioisomer. The 3,4-isomer is the primary impurity to exclude.

Part 2: Comparative Analytical Analysis

This section evaluates three levels of structural confirmation. For routine checks, Level 1 is sufficient. For publication or GMP release, Level 3 is mandatory.

Comparison Matrix
FeatureLevel 1: 1H NMR Level 2: 13C NMR (DEPT) Level 3: 2D NMR (HMBC)
Primary Utility Purity & Functional Group CheckCarbon Count & MultiplicityDefinitive Connectivity
Regioisomer ID Inferential (Shift-based)Strong Indication (Shift-based)Absolute Proof
Sample Req. ~5 mg~20-50 mg~20-50 mg
Time 10 mins1-4 hours2-8 hours
Cost/Complexity LowMediumHigh
Level 1: 1H NMR (The Screening Tool)
  • Diagnostic Signal: The isoxazole ring proton (H-4 ).

  • Target Profile: In 3,5-disubstituted isoxazoles, H-4 appears as a sharp singlet.

  • Differentiation:

    • 3,5-Isomer (Target):

      
       6.50 – 6.60 ppm  (Singlet).
      
    • 3,4-Isomer (Impurity):

      
       8.20 – 8.50 ppm  (Singlet). The H-5 proton is significantly deshielded due to proximity to the ring oxygen.
      
  • Ambiguity: 1H NMR cannot easily distinguish between the Target (3-Ar-5-Alkyl) and the Reverse (3-Alkyl-5-Ar) without a reference standard, as H-4 shifts are similar in both.

Level 2: 13C NMR (The Fingerprint)
  • Diagnostic Signals: The ring carbons C-3 and C-5 .

  • Target Profile:

    • C-5 (O-C=C): Deshielded, typically 168 – 172 ppm .

    • C-3 (N=C-C): Typically 160 – 164 ppm .

    • C-4 (HC=C): Shielded, typically 102 – 106 ppm .

  • Validation Logic: If the chloromethyl carbon (

    
    36 ppm) and the aryl-ipso carbon (
    
    
    
    125 ppm) are identified, their connectivity to C-3 or C-5 must be proven. 1D NMR infers this only via chemical shift tables.
Level 3: HMBC (The Gold Standard)

Heteronuclear Multiple Bond Correlation (HMBC) is the only solution-phase method to definitively assign the structure without X-ray. It visualizes 2-bond (


) and 3-bond (

) couplings.

The "Smoking Gun" Correlations:

  • H-4 to C-5 & C-3: The H-4 singlet will correlate to both quaternary ring carbons.

  • CH2Cl to C-5: The chloromethyl protons (

    
    4.7 ppm) will correlate strongly (
    
    
    
    ) to C-5 (
    
    
    170 ppm).
    • If they correlate to a carbon at ~160 ppm (C-3), you have the Reverse Isomer.

  • Aryl-Ortho Protons to C-3: The protons on the benzodioxole ring will correlate (

    
    ) to C-3  (
    
    
    
    162 ppm).
    • If they correlate to a carbon at ~170 ppm (C-5), you have the Reverse Isomer.

Figure 2: The HMBC Decision Matrix

HMBC_Logic Start Acquire HMBC Spectrum Step1 Identify H-4 Singlet (~6.5 ppm) Trace correlations to two quaternary carbons Start->Step1 Step2 Analyze CH2Cl Protons (~4.7 ppm) Step1->Step2 Decision1 Does CH2Cl correlate to the more deshielded carbon (C-5, ~170 ppm)? Step2->Decision1 ResultA CONFIRMED: 3-Aryl-5-Chloromethyl (Target) Decision1->ResultA Yes ResultB REJECTED: 3-Chloromethyl-5-Aryl (Reverse Isomer) Decision1->ResultB No (Correlates to ~160 ppm)

Caption: Workflow for distinguishing the target regioisomer using HMBC correlations.

Part 3: Experimental Protocols
A. Synthesis (Piperonal Oxime Route)

Use this protocol to generate the authentic standard.

  • Reagents: 3,4-Methylenedioxybenzaldehyde oxime (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), Propargyl chloride (1.2 eq), Triethylamine (Et3N, 1.2 eq), DMF or DCM (Solvent).

  • Chlorination: Dissolve oxime in DMF at 0°C. Add NCS portion-wise. Stir 1h at RT to form the hydroximoyl chloride. (Check TLC: oxime spot should disappear).

  • Cycloaddition: Cool back to 0°C. Add propargyl chloride.

  • Base Addition: Dropwise addition of Et3N (dissolved in solvent) over 30 mins. Note: Slow addition prevents dimerization of the nitrile oxide.

  • Workup: Pour into ice water. Extract with EtOAc (3x).[5] Wash organic layer with brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1). The 3,5-isomer elutes first; traces of 3,4-isomer (if any) elute later.

B. Analytical Characterization (Expected Data)
  • Physical State: White to off-white solid or crystalline powder.

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.25 (d, J=1.5 Hz, 1H, Ar-H2)
      
    • 
       7.20 (dd, J=8.0, 1.5 Hz, 1H, Ar-H6)
      
    • 
       6.85 (d, J=8.0 Hz, 1H, Ar-H5)
      
    • 
      6.52 (s, 1H, Isoxazole H-4) 
      
    • 
       6.02 (s, 2H, O-CH2-O)
      
    • 
      4.68 (s, 2H, CH2Cl) 
      
  • 13C NMR (100 MHz, CDCl3):

    • 
      168.5 (C-5) , 162.1 (C-3) , 149.2, 148.1 (Ar-O), 122.5 (Ar-ipso), 121.5, 108.6, 106.5 (Ar-CH), 103.2 (C-4) , 101.5 (O-CH2-O), 36.5 (CH2Cl) .
      
Part 4: References
  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][5][6] Past and Future. Angewandte Chemie International Edition.

  • Liu, K., et al. (2020). Highly regioselective 1,3-dipolar cycloaddition of 3'-O-propargyl guanosine with nitrile oxide. Tetrahedron Letters.

  • Praveen, C., et al. (2010).[7] Gold(III) Chloride Catalyzed Cycloisomerization of α,β-Acetylenic Oximes: Synthesis of Substituted Isoxazoles. Synlett.[7]

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 13C NMR Chemical Shifts of Heterocycles. University of Wisconsin-Madison.

  • Gao, Y., et al. (2013). Regioselective synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition.[1] Journal of Chemical Research.

Sources

comparative analysis of different isoxazole synthesis methods.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoxazole scaffold is a privileged pharmacophore in medicinal chemistry, central to the efficacy of COX-2 inhibitors (Valdecoxib), antirheumatics (Leflunomide), and


-lactamase stable antibiotics (Cloxacillin).

For the synthetic chemist, the choice of methodology is rarely binary; it is a trade-off between regiocontrol , substrate tolerance , and safety . While the classical condensation of hydroxylamine with 1,3-dicarbonyls offers raw material accessibility, it frequently suffers from poor regioselectivity in unsymmetrical substrates. Conversely, the modern 1,3-dipolar cycloaddition (1,3-DC) offers superior precision—particularly when metal-catalyzed—but introduces the hazard of handling unstable nitrile oxides.

This guide objectively compares these dominant workflows, providing experimental evidence to support decision-making in lead optimization and process chemistry.

Mechanistic & Performance Analysis

Method A: 1,3-Dipolar Cycloaddition (The "Gold Standard")

Mechanism: A concerted [3+2] cycloaddition between a nitrile oxide (1,3-dipole) and an alkyne (dipolarophile).[1] Key Advantage: Access to 3,5-disubstituted isoxazoles with high fidelity.[2]

  • The Nitrile Oxide Challenge: Isolated nitrile oxides are prone to dimerization (forming furoxans) and are shock-sensitive.

  • The Solution (In Situ Generation): The industry standard involves generating the nitrile oxide in situ from aldoximes using chlorinating agents (Chloramine-T or NCS) followed by base-mediated dehydrohalogenation.

  • Regiocontrol:

    • Thermal: Steric bulk usually directs formation of the 3,5-isomer, but 3,4-isomers often form as minor byproducts (ratios ~80:20 to 95:5).

    • Copper-Catalyzed (CuAIC): Analogous to CuAAC "Click" chemistry, Cu(I) species yield exclusively 3,5-disubstituted isoxazoles.

    • Ruthenium-Catalyzed (RuAIC): Can invert regioselectivity to favor the elusive 3,4-substitution pattern (See J. Am. Chem. Soc. 2005; Chem. Commun. 2011).[3]

Method B: Condensation of 1,3-Dicarbonyls (The "Classical" Route)

Mechanism: Nucleophilic attack of hydroxylamine (


) on a carbonyl carbon, followed by cyclization and dehydration.
Key Advantage:  Low cost and scalability; avoids heavy metals.[3]
  • The Regioselectivity Problem: In unsymmetrical 1,3-diketones (

    
    ), hydroxylamine can attack either carbonyl.
    
    • Kinetic Control: Attack at the most electrophilic/least hindered carbonyl.

    • Thermodynamic Control: Reversibility of the intermediate oxime formation can lead to mixtures.

  • pH Dependency: The reaction outcome is highly sensitive to pH. Basic conditions often favor the kinetic product, while acidic conditions can shift the equilibrium.

Comparative Data Matrix

The following data summarizes performance metrics across standard substrates (e.g., phenyl-substituted precursors).

MetricMethod A: 1,3-Dipolar Cycloaddition (Cu-Cat) Method B: Condensation (Classical) Method C: Cycloisomerization (Alkynyl Oximes)
Primary Regioisomer 3,5-Disubstituted (Exclusive)Mixed (Substrate dependent)3,5- or 3,4- (Catalyst dependent)
Typical Yield 85% - 98%60% - 80%70% - 90%
Atom Economy High (if in situ)Moderate (Loss of

)
High
Safety Profile Moderate: Risk of nitrile oxide accumulation if not controlled.High:

is toxic/explosive at high conc, but manageable.
High: Mild conditions, no unstable dipoles.
Substrate Scope Excellent (Tolerates esters, amides, halides).Moderate (Sensitive to strong nucleophiles).Good (Requires pre-functionalized alkynyl oximes).
E-Factor (Waste) Medium (Stoichiometric oxidants like NCS).Low (Water is main byproduct).Low (Catalytic).

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence and decision logic for selecting a synthesis route.

IsoxazoleSynthesis Start Target Isoxazole Aldoxime Aldoxime Precursor Start->Aldoxime High Regio Req. Dicarbonyl 1,3-Dicarbonyl Start->Dicarbonyl Cost/Scale Req. NitOx Nitrile Oxide (In Situ) Aldoxime->NitOx Chloramine-T or NCS CuCat Cu(I) Catalysis NitOx->CuCat + Alkyne RuCat Ru(II) Catalysis NitOx->RuCat + Alkyne Prod35 3,5-Disubstituted (Regio-Pure) CuCat->Prod35 Click Mechanism Prod34 3,4-Disubstituted (Regio-Pure) RuCat->Prod34 Ruthenacycle Int. Condensation Condensation (pH Controlled) Dicarbonyl->Condensation + NH2OH Condensation->Prod35 Symmetrical or Blocked Mixture Regio-Mixture (3,5 & 5,3) Condensation->Mixture Unsymmetrical Substrate

Figure 1: Decision logic and mechanistic flow for isoxazole synthesis. Note the divergence in regioselectivity between metal-catalyzed cycloaddition and classical condensation.

Experimental Protocols

Protocol A: Regioselective 3,5-Isoxazole Synthesis via In Situ Nitrile Oxide

Rationale: This protocol utilizes Chloramine-T to generate the nitrile oxide from an aldoxime.[4] This avoids the isolation of the shock-sensitive dipole and prevents dimerization.

Reagents:

  • Aldoxime (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • Chloramine-T trihydrate (1.1 equiv)

  • Ethanol/Water (1:1 v/v) or MeOH

Step-by-Step Workflow:

  • Preparation: Dissolve the aldoxime (e.g., benzaldoxime, 5 mmol) and the terminal alkyne (e.g., phenylacetylene, 5.5 mmol) in 20 mL of ethanol/water (1:1).

  • Addition: Add Chloramine-T trihydrate (5.5 mmol) in small portions over 15 minutes at room temperature. Critical: Do not add all at once to control the exotherm.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 2–4 hours. Monitor via TLC (Hexane/EtOAc).

  • Workup: Cool to room temperature. The product often precipitates. If not, remove ethanol under reduced pressure, extract with ethyl acetate (

    
     mL), wash with brine, and dry over 
    
    
    
    .
  • Purification: Recrystallization from ethanol or flash chromatography.

Validation Check:

  • Success Indicator: Disappearance of the aldoxime O-H stretch (~3200 cm⁻¹) and appearance of the isoxazole C=N stretch (~1600 cm⁻¹) in IR.

  • Safety Note: If the reaction turns cloudy/precipitates rapidly upon Chloramine-T addition, ensure stirring is vigorous to prevent local concentration hotspots.

Protocol B: pH-Controlled Condensation of 1,3-Diketones

Rationale: For unsymmetrical diketones, controlling pH can influence the tautomeric equilibrium and the nucleophilicity of hydroxylamine, improving regioselectivity.

Reagents:

  • 1,3-Diketone (e.g., benzoylacetone, 10 mmol)

  • Hydroxylamine Hydrochloride (

    
    , 11 mmol)
    
  • Sodium Acetate (Buffer) or NaOH

  • Ethanol[5][6]

Step-by-Step Workflow:

  • Buffering: Dissolve

    
     (11 mmol) and Sodium Acetate (11 mmol) in 10 mL water to create a buffered solution of free hydroxylamine.
    
  • Mixing: Dissolve the 1,3-diketone in 20 mL ethanol. Add the hydroxylamine solution dropwise.

  • Reaction: Stir at room temperature for 1 hour, then reflux for 3 hours.

    • Note: For kinetic control (attack at the most reactive carbonyl), keep at 0°C–RT. For thermodynamic control, reflux longer.

  • Workup: Evaporate ethanol. Add ice water. Filter the precipitate.[3][5]

  • Analysis: Perform

    
    -NMR immediately to determine the regioisomeric ratio (integration of the isoxazole ring proton, typically ~6.5 ppm).
    

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][5][7][8][9][10][11] Past and Future. Angewandte Chemie International Edition. Link

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie. Link

  • Greeley, B. H., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: A Novel Route to 3,4-Disubstituted Isoxazoles. Journal of the American Chemical Society. Link

  • Katritzky, A. R. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier. Link

  • Chatterjee, A., et al. (2019). Green Synthesis of Isoxazoles: A Review. Current Organic Chemistry.[7] Link

Sources

Comparative Analysis of 3-(1,3-benzodioxol-5-yl)-5-(chloromethyl)isoxazole and Structurally Related Analogs for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] This guide provides a comprehensive comparative analysis of 3-(1,3-benzodioxol-5-yl)-5-(chloromethyl)isoxazole , a compound featuring a potentially reactive chloromethyl group, against two rationally designed analogs. The comparison is framed within the context of early-stage anticancer drug discovery, focusing on how subtle structural modifications can profoundly impact chemical reactivity and cytotoxic activity. We will explore the structure-activity relationships (SAR) and provide detailed, standardized protocols for experimental validation, offering a framework for researchers in drug development.

Introduction: The Isoxazole Scaffold in Oncology

The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a versatile heterocyclic motif. Its unique electronic properties and rigid structure allow it to serve as a key pharmacophore, engaging with a wide array of biological targets.[3][4] Isoxazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[5][6][7] Their mechanism of action in cancer can be diverse, ranging from enzyme inhibition (e.g., COX, LOX) to the disruption of critical cellular processes like tubulin polymerization and apoptosis induction.[5][6] The development of novel isoxazole-based anticancer agents remains a highly active area of research, driven by the need for more effective and less toxic therapies.[6][8]

This guide focuses on a specific 3,5-disubstituted isoxazole and its analogs to illustrate key principles of medicinal chemistry and drug design.

The Lead Compound and Rationale for Comparator Selection

Lead Compound: this compound (Compound A)
  • Structure:

    • 3-position: A 1,3-benzodioxole (or methylenedioxyphenyl) group. This moiety is found in numerous natural products and synthetic compounds and can influence metabolic stability and receptor interactions.

    • 5-position: A chloromethyl (-CH2Cl) group. This is the key feature of interest. The chloromethyl group is a known electrophile, making the carbon atom susceptible to attack by nucleophiles.[9] This "reactive handle" could potentially form covalent bonds with nucleophilic residues (like cysteine or histidine) in target proteins, leading to irreversible inhibition—a strategy employed in some targeted cancer therapies.

Comparator Compounds: Probing Structure-Activity Relationships

To understand the specific contributions of the chloromethyl and benzodioxole groups to the lead compound's profile, we propose two key analogs for comparison.

  • Analog 1: 3-(1,3-benzodioxol-5-yl)-5-(methyl)isoxazole (Compound B)

    • Rationale: This analog replaces the reactive chloromethyl group with a chemically stable methyl group (-CH3). A direct comparison between Compound A and Compound B is designed to test the hypothesis that the chloromethyl group's electrophilicity is crucial for biological activity. If Compound A is significantly more potent, it suggests a mechanism involving covalent modification or a critical interaction facilitated by the chlorine atom.

  • Analog 2: 3-(4-methoxyphenyl)-5-(chloromethyl)isoxazole (Compound C)

    • Rationale: This analog retains the reactive chloromethyl group but replaces the 1,3-benzodioxole ring with a 4-methoxyphenyl (anisole) group. The 4-methoxyphenyl group is electronically similar (electron-donating) but structurally distinct. This comparison helps to evaluate the specific role of the benzodioxole moiety in target binding, cell permeability, or overall potency.

The logical relationship for this comparative study is visualized below.

SAR_Logic cluster_0 Hypothesis Testing A Compound A This compound (Lead Compound) B Analog 1 (Compound B) 3-(1,3-benzodioxol-5-yl)-5-methylisoxazole A->B Is the -CH2Cl group's reactivity essential for activity? C Analog 2 (Compound C) 3-(4-methoxyphenyl)-5-(chloromethyl)isoxazole A->C Is the 1,3-benzodioxole ring critical for activity?

Caption: Logical framework for the comparative analysis.

Comparative Analysis: Experimental Framework

A robust comparison requires standardized assays to evaluate chemical properties and biological activity. While direct experimental data comparing these specific three compounds is not available in the public literature, we can outline a standard workflow and present hypothetical data based on known structure-activity trends for isoxazoles.[4][10]

Chemical Reactivity Assessment

The central hypothesis for Compound A revolves around the reactivity of the chloromethyl group. A simple chemical assay can be used to compare its stability against a common biological nucleophile.

  • Experiment: Nucleophilic Substitution with a Thiol

  • Rationale: Cysteine residues in proteins are common targets for electrophilic drugs. Glutathione (GSH), a tripeptide containing cysteine, can be used as a model nucleophile. The rate of reaction between each compound and GSH can be monitored over time by LC-MS to quantify the disappearance of the parent compound.

  • Expected Outcome: Compound A and C, containing the chloromethyl group, are expected to react with GSH, while Compound B should remain stable. This experiment directly validates the enhanced electrophilicity conferred by the -CH2Cl group.

In Vitro Cytotoxicity Evaluation

The primary measure of anticancer potential in early discovery is the compound's ability to kill or inhibit the proliferation of cancer cells.[11] The MTT assay is a widely used, reliable colorimetric method for this purpose.[12][13]

  • Experiment: MTT Cell Viability Assay

  • Rationale: This assay measures the metabolic activity of cells, which correlates with cell viability.[14] By exposing cancer cell lines to a range of concentrations for each compound, we can determine the IC50 value—the concentration required to inhibit cell growth by 50%.[13]

  • Cell Lines: A panel of cell lines should be used, for example:

    • MCF-7: Breast adenocarcinoma (estrogen-receptor positive)

    • HeLa: Cervical adenocarcinoma

    • HEK293: Normal human embryonic kidney cells (to assess selectivity for cancer cells over non-cancerous cells)[15]

Hypothetical Data and Structure-Activity Relationship (SAR) Summary

The following table summarizes potential outcomes from the cytotoxicity assay, which would allow for a clear SAR analysis.

CompoundKey Structural FeaturesHypothetical IC50 (MCF-7, 48h)Hypothetical IC50 (HEK293, 48h)Selectivity Index (SI = IC50 HEK293 / IC50 MCF-7)
A (Lead) Benzodioxole, -CH2Cl 8.4 µM> 50 µM> 5.9
B (Analog 1) Benzodioxole, -CH3> 100 µM> 100 µMN/A
C (Analog 2) 4-Methoxyphenyl, -CH2Cl 25 µM> 50 µM> 2.0

Interpretation of Hypothetical Data:

  • Compound A vs. B: The dramatic loss of activity in Compound B (IC50 > 100 µM) strongly suggests that the electrophilic chloromethyl group is indispensable for its cytotoxic effect.[15] This supports a mechanism of action that may involve covalent modification of a biological target.

  • Compound A vs. C: Compound A shows higher potency (lower IC50) than Compound C. This indicates that while the chloromethyl group is essential, the 3-(1,3-benzodioxol-5-yl) moiety provides a more favorable interaction with the target or better cellular uptake than the 3-(4-methoxyphenyl) group.

  • Selectivity: All compounds with the chloromethyl group show preferential activity against the cancer cell line compared to the non-cancerous line, a desirable trait in drug candidates.

SAR_Summary cluster_A Compound A (Lead) cluster_B Analog 1 cluster_C Analog 2 A 3-(1,3-benzodioxol-5-yl) 5-(chloromethyl)isoxazole Potency: High (IC50 = 8.4 µM) B B A:f1->B:f1 Replacing -CH2Cl with -CH3 => Loss of activity C 3-(4-methoxyphenyl) 5-(chloromethyl)isoxazole Potency: Moderate (IC50 = 25 µM) A:f0->C:f0 Replacing Benzodioxole => Reduced activity

Caption: Structure-Activity Relationship (SAR) visualization.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols are provided.

General Workflow

The overall experimental process follows a logical sequence from compound preparation to data analysis.

workflow A 1. Prepare Stock Solutions (10 mM in DMSO) C 3. Compound Treatment (Serial dilutions, 24-48h incubation) A->C B 2. Cell Culture & Seeding (5,000 cells/well in 96-well plates) B->C D 4. Add MTT Reagent (Incubate 4h at 37°C) C->D E 5. Solubilize Formazan (Add solubilization buffer) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Data Analysis (Calculate % Viability, Determine IC50) F->G

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Step-by-Step Protocol for MTT Assay

This protocol is adapted from standard methodologies and is suitable for evaluating the cytotoxicity of novel compounds.[13][14][16][17]

Materials:

  • 96-well flat-bottom sterile microplates

  • Test compounds (A, B, C)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization Solution: 20% (w/v) Sodium Dodecyl Sulfate (SDS) in 50% N,N-dimethylformamide (DMF), pH 4.7.

  • Cancer cell lines (e.g., MCF-7) and non-cancerous cells (e.g., HEK293).

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Dimethyl sulfoxide (DMSO), cell culture grade.

Procedure:

  • Cell Seeding:

    • Harvest cells from sub-confluent culture flasks using trypsin.

    • Perform a cell count using a hemocytometer or automated counter to ensure viability is >95%.

    • Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). Include wells with medium only for blank controls.

    • Causality: Seeding a consistent number of healthy, exponentially growing cells is critical for assay reproducibility.[16]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each test compound in DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to create working solutions at 2x the final desired concentrations (e.g., ranging from 200 µM to 0.1 µM).

    • Carefully remove the medium from the wells and add 100 µL of the corresponding treatment medium (including a vehicle control with the same percentage of DMSO as the highest concentration test well).

    • Incubate for the desired period (e.g., 48 hours) at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[17]

    • Causality: Only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.[14]

    • Incubate the plate for 4 hours at 37°C. Visually inspect the wells under a microscope to confirm the formation of purple precipitate.

  • Solubilization:

    • Add 100 µL of the Solubilization Solution to each well.

    • Gently pipette up and down to mix and ensure all formazan crystals are dissolved.

    • Causality: The formazan crystals are insoluble; solubilization is required to create a homogenous colored solution for spectrophotometric measurement.[17]

    • Incubate the plate overnight in the incubator.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 650 nm if available to reduce background noise.[17]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the formula:

      • % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Conclusion and Future Directions

This guide outlines a systematic approach to comparing This compound with rationally designed analogs. The proposed experimental framework, centered on validating the reactivity of the chloromethyl group and assessing differential cytotoxicity, provides a clear path to understanding the compound's structure-activity relationship.

The hypothetical data suggest that the chloromethyl group acts as a critical pharmacophore, likely through covalent interactions, and that the benzodioxole moiety is superior to a simple methoxyphenyl ring for maximizing potency. These initial findings would warrant further investigation, including:

  • Mechanism of Action Studies: Identifying the specific cellular target(s) of Compound A through techniques like proteomics or affinity-based probes.

  • Lead Optimization: Synthesizing further analogs to refine the structure for improved potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

  • In Vivo Studies: Evaluating the most promising compounds in animal models of cancer to assess efficacy and safety.

By combining rational design with rigorous, standardized experimental validation, researchers can efficiently navigate the complex landscape of drug discovery and identify promising new isoxazole-based therapeutic candidates.

References

  • BenchChem. (n.d.). Navigating the Structure-Activity Landscape of Fused Isoxazoles: A Comparative Guide for Anticancer Drug Discovery.
  • PLoS One. (2010). A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. PMC.
  • BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like.
  • Omics Online. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • MDPI. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.
  • Springer. (2016). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer.
  • PubMed. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies.
  • IJRPR. (n.d.). A review of isoxazole biological activity and present synthetic techniques.
  • Journal of Reports in Pharmaceutical Sciences. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
  • Abcam. (n.d.). MTT assay protocol.
  • ACS Combinatorial Science. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Publications.
  • ResearchGate. (n.d.). Isoxazole derivatives showing anticancer activity (39–47).
  • Vulcanchem. (n.d.). Isoxazole, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)-.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • ResearchGate. (n.d.). Important nature products and bioactive compounds with di‐ or trichloromethyl groups.
  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Texas Children's Hospital. (1994). MTT Cell Assay Protocol.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • PubMed. (2014). Microwave-assisted synthesis of 3,5-disubstituted isoxazoles and evaluation of their anti-ageing activity.
  • Organic & Biomolecular Chemistry. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. RSC Publishing.
  • C&L Intermediate. (2026). Understanding Chemical Reactivity: The Chloromethyl Group in Synthesis.

Sources

Evaluating the In Vitro Efficacy of 3-(1,3-benzodioxol-5-yl)-5-(chloromethyl)isoxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the isoxazole scaffold stands out as a "privileged" five-membered heterocyclic structure.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic development. This guide provides a comprehensive framework for evaluating the in vitro efficacy of a specific derivative, 3-(1,3-benzodioxol-5-yl)-5-(chloromethyl)isoxazole, by contextualizing its potential performance against established isoxazole-based compounds. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a comparative analysis based on existing literature.

The Isoxazole Scaffold: A Foundation for Diverse Bioactivity

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This arrangement imparts unique physicochemical properties that are conducive to a wide array of biological interactions. The isoxazole ring is a key pharmacophore in several FDA-approved drugs, including the anti-inflammatory drug valdecoxib and the antirheumatic leflunomide, underscoring its clinical significance.[2] The diverse pharmacological profiles of isoxazole derivatives encompass analgesic, anti-inflammatory, anticancer, antibacterial, antiviral, and antifungal activities.[2][3]

The subject of this guide, this compound, incorporates two key structural features: the 1,3-benzodioxole moiety and a reactive chloromethyl group. The 1,3-benzodioxole ring is a common fragment in natural products and has been associated with various biological activities. The chloromethyl group at the 5-position of the isoxazole ring provides a reactive site for potential covalent interactions with biological targets or for further chemical modification.

A Strategic Approach to In Vitro Evaluation

Given the wide-ranging potential of isoxazole derivatives, a focused in vitro evaluation strategy is paramount. Based on the activities frequently reported for this class of compounds, we propose a tiered approach, beginning with assessments of anti-inflammatory and anticancer efficacy. This allows for a systematic and resource-efficient characterization of the compound's biological profile.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening Anti-inflammatory Assays Anti-inflammatory Assays Antioxidant Assays Antioxidant Assays Anti-inflammatory Assays->Antioxidant Assays Mechanistic Overlap Anticancer Assays Anticancer Assays Antimicrobial Assays Antimicrobial Assays Anticancer Assays->Antimicrobial Assays Broad Spectrum Activity Compound of Interest Compound of Interest Compound of Interest->Anti-inflammatory Assays COX-1/COX-2 Inhibition Compound of Interest->Anticancer Assays Cell Viability (MTT/XTT)

Caption: A tiered approach for the in vitro evaluation of this compound.

Comparative Analysis: Benchmarking Against Known Isoxazoles

To provide a meaningful assessment of this compound, its performance should be compared against well-characterized isoxazole derivatives with known activities in the selected assays.

Compound Reported In Vitro Activity Key Assay(s) Reference
Celecoxib (Standard) Selective COX-2 InhibitorCOX-1/COX-2 Enzyme Inhibition[4]
Compound C6 (in Frontiers, 2023) Potent COX-2 InhibitorCOX-1/COX-2 Enzyme Inhibition[4][5]
Compound 2e (in PMC, 2022) Anticancer activity against HepG2 and Hep3B cell linesMTT Assay[6]
Tyrosol-derived Isoxazole 4c Antiproliferative against U87 cellsMTT Assay[7]

Experimental Protocols

The following sections provide detailed methodologies for the proposed primary screening assays. Adherence to these protocols is crucial for generating reliable and reproducible data.

Anti-inflammatory Efficacy: COX-1/COX-2 Inhibition Assay

Rationale: Many isoxazole derivatives exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[4][5] This assay will determine the inhibitory potential and selectivity of the test compound towards COX-1 and COX-2.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes and a solution of arachidonic acid (substrate) in an appropriate buffer (e.g., Tris-HCl).

  • Compound Preparation: Dissolve this compound and control compounds (e.g., Celecoxib, Compound C6) in DMSO to create stock solutions. Prepare a series of dilutions.

  • Incubation: In a 96-well plate, incubate the enzymes with the test compounds or vehicle control (DMSO) for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination and Detection: Stop the reaction after a defined period and measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity). The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[4]

G cluster_workflow COX Inhibition Assay Workflow A Prepare Enzyme, Substrate, and Compound Solutions B Incubate Enzyme with Compound/Vehicle A->B C Initiate Reaction with Arachidonic Acid B->C D Stop Reaction and Measure PGE2 (ELISA) C->D E Calculate % Inhibition and IC50 D->E

Caption: Workflow for the in vitro COX-1/COX-2 inhibition assay.

Anticancer Efficacy: MTT Cell Viability Assay

Rationale: The antiproliferative activity of the test compound against cancer cell lines is a crucial indicator of its potential as an anticancer agent. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., HepG2, U87) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and control compounds for 24-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow A Seed and Culture Cancer Cells B Treat Cells with Compound/Vehicle A->B C Add MTT and Incubate B->C D Solubilize Formazan Crystals C->D E Measure Absorbance D->E F Calculate % Viability and IC50 E->F

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Directions

This guide outlines a robust and scientifically grounded approach for the initial in vitro evaluation of this compound. By employing standardized assays and comparing the results to established isoxazole derivatives, researchers can effectively ascertain its biological potential. Positive results from these primary screens would warrant progression to secondary assays, such as antioxidant and antimicrobial evaluations, and subsequently to more complex mechanistic studies and in vivo models. The versatility of the isoxazole scaffold suggests that a thorough investigation of this novel derivative is a worthwhile endeavor in the continuous search for new therapeutic agents.

References

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - Frontiers. (2023, September 5). Retrieved from [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC. (2023, September 6). Retrieved from [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022, October 29). Retrieved from [Link]

  • Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies | ACS Omega. (2022, August 15). Retrieved from [Link]

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC. (2022, October 29). Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved from [Link]

  • N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide - MDPI. (2022, June 17). Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). Retrieved from [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - Beilstein Journals. (2022, April 22). Retrieved from [Link]

  • Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole - Comptes Rendus de l'Académie des Sciences. (2024, July 11). Retrieved from [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC. (n.d.). Retrieved from [Link]

  • 1,3-Benzodioxole, 5-(chloromethyl)- | C8H7ClO2 | CID - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide - Zanco Journal of Medical Sciences. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide - ResearchGate. (2025, August 10). Retrieved from [Link]

  • 5-(Benzo[d][5][8]dioxol-5-yl)-3-(chloromethyl)isoxazole (1 x 1 g) | Reagentia. (n.d.). Retrieved from [Link]

  • 5-Chloro-1,3-benzodioxole | C7H5ClO2 | CID 138966 - PubChem. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - Frontiers. (2022, June 9). Retrieved from [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC. (n.d.). Retrieved from [Link]

  • 3-(1,3-Benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one - PubMed. (2010, March 20). Retrieved from [Link]

Sources

Safety Operating Guide

3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)isoxazole: Proper Disposal & Deactivation Guide

[1][2]

Part 1: Executive Summary & Hazard Architecture[1]

Immediate Action Required: This compound acts as a potent alkylating agent due to the highly reactive chloromethyl moiety attached to the isoxazole ring.[1] It must be treated as a potential mutagen and sensitizer. Do not dispose of via municipal waste or standard aqueous drains. [1]

The "Why" Behind the Protocol (Causality)

To safely dispose of 3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)isoxazole, you must understand its molecular behavior.[1] The danger lies in the 5-(chloromethyl) group.[1]

  • Reactivity: The isoxazole ring acts as an electron-withdrawing group, activating the adjacent chloromethyl carbon.[1] This makes the C-Cl bond susceptible to nucleophilic attack by biological macromolecules (DNA/Proteins), creating the toxicity hazard (alkylation).

  • Stability: The 1,3-benzodioxole ring adds lipophilicity and environmental persistence, requiring high-temperature incineration for complete destruction.[1]

Chemical Hazard Profile[3][4]
PropertyDescriptionGHS Classification (Inferred)
Molecular Formula C₁₁H₈ClNO₃N/A
Functional Hazards Alkylating Agent , Lachrymator (potential)H314 (Skin Corr.), H341 (Suspected Mutagen), H317 (Sensitizer)
Reactivity Hydrolyzes to produce HCl; Reacts violently with strong nucleophiles.[1][2][3]EUH019 (May form explosive peroxides - unlikely but possible if ether solvents used)
Waste Class Halogenated OrganicRCRA: Characteristic Waste (D001 if in solvent) / F-List (if halogenated solvent used)

Part 2: Pre-Disposal Stabilization (The Self-Validating System)[1]

Core Directive: Never send a highly reactive alkylating agent to waste storage in its "active" form if it can be safely deactivated at the bench.[1] This protocol converts the electrophilic chloromethyl group into a benign species.

Deactivation Protocol: Thiosulfate Nucleophilic Substitution

Use this method for pure substance spills or concentrated stock solutions (>100 mg).[1]

Mechanism: Sodium thiosulfate (

11
Step-by-Step Deactivation
  • Preparation: Dissolve the waste material in a minimal amount of acetone or acetonitrile.[1]

  • Quenching Solution: Prepare a saturated solution of sodium thiosulfate in water (approx. 20% w/v).

  • Reaction:

    • Slowly add the thiosulfate solution to the waste mixture (Ratio: 5 molar equivalents of thiosulfate per mole of isoxazole).

    • Stir vigorously for 1-2 hours at room temperature.

    • Note: The mixture may become biphasic; vigorous stirring is critical.

  • Validation (The "Trust" Step):

    • Take a 10 µL aliquot.

    • Run a TLC plate (Silica; 30% EtOAc/Hexanes).[1]

    • Pass Criteria: Disappearance of the starting material spot (high

      
      ) and appearance of a baseline spot (polar Bunte salt).[1]
      
  • Final Disposal: Once validated, the mixture can be consolidated into the Aqueous Waste (Trace Organics) or Halogenated Solvent stream depending on the acetone content.[1]

Part 3: Disposal Workflow & Logic

The following diagram illustrates the decision logic for disposing of this specific compound, ensuring compliance with RCRA and local safety regulations.

DisposalWorkflowStartWaste Generation:3-(1,3-Benzodioxol-5-yl)-5-(chloromethyl)isoxazoleStateCheckPhysical State?Start->StateCheckSolidWasteSolid / Pure SubstanceStateCheck->SolidWasteSolidLiquidWasteSolution / Reaction MixtureStateCheck->LiquidWasteLiquidPackSolidDouble Bag (Poly)Label: 'Toxic Solid - Halogenated'SolidWaste->PackSolidQuenchDecideQuantity > 100mg?LiquidWaste->QuenchDecideQuenchProcPerform ThiosulfateDeactivation ProtocolQuenchDecide->QuenchProcYes (High Hazard)PackLiquidContainer: HDPE or GlassLabel: 'Halogenated Solvent Waste'QuenchDecide->PackLiquidNo (Trace/Dilute)ValidationValidate (TLC/LCMS)QuenchProc->ValidationValidation->PackLiquidPassStorageSatellite Accumulation Area(Secondary Containment)PackSolid->StorageMixCheckContains Oxidizers?PackLiquid->MixCheckSegregateSEGREGATE: Do not mixwith Nitric/Perchloric AcidMixCheck->SegregateYesMixCheck->StorageNoSegregate->StorageDisposalFinal Disposal:High Temp Incineration(w/ Scrubber for HCl)Storage->Disposal

Caption: Decision logic for the safe segregation, stabilization, and disposal of chloromethyl isoxazole derivatives.

Part 4: Regulatory & Operational Compliance

Waste Stream Classification
  • Primary Classification: Halogenated Organic Solvent Waste.[1]

  • EPA/RCRA Codes:

    • If dissolved in spent Methylene Chloride: F002 .[1]

    • If pure substance discarded: D003 (Reactive) is possible but Toxic is more accurate.[1] Treat as P-Listed equivalent for safety, even if not explicitly listed.[1]

  • Prohibited Mixtures: Never mix with strong oxidizers (e.g., Nitric acid, Peroxides).[1] The benzodioxole ring is electron-rich and can react violently or form unstable nitrated species.[1]

Emergency Response (Spills)[7]
  • PPE: Nitrile gloves (double gloved), Lab coat, Safety Goggles.[1] Respiratory protection (N95 or half-mask) is recommended due to powder inhalation risks.[1]

  • Spill Cleanup:

    • Cover spill with vermiculite or sand .[1]

    • Do not use paper towels (combustible + oxidizer risk).[1]

    • Scoop into a wide-mouth jar.

    • Wipe area with 5% sodium thiosulfate solution to deactivate residues.

Storage Requirements
  • Store waste containers in a cool, dry, well-ventilated area .

  • Ensure the cap is vented if there is any risk of hydrolysis (which generates HCl gas and builds pressure).

  • Segregation: Keep separate from amines and strong bases to prevent uncontrolled polymerization or heat generation in the waste container.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1] EPA.gov.[1] [Link]

  • Lunn, G., & Sansone, E. B. (1994).[1] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Referenced for Thiosulfate quenching protocols of alkylating agents).

  • PubChem. (2024).[1] Compound Summary: Isoxazole Derivatives Safety Data. National Library of Medicine. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.